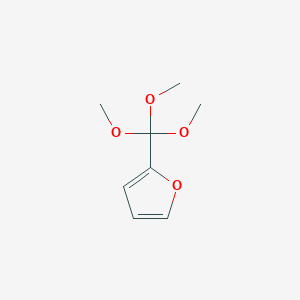

2-(Trimethoxymethyl)furan

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12O4 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

2-(trimethoxymethyl)furan |

InChI |

InChI=1S/C8H12O4/c1-9-8(10-2,11-3)7-5-4-6-12-7/h4-6H,1-3H3 |

InChI Key |

GVWRLUWVYXKONN-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=CC=CO1)(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2 Trimethoxymethyl Furan

Synthesis from Furfural (B47365) and Related Aldehyde Precursors

The most direct and industrially significant method for preparing 2-(trimethoxymethyl)furan is the acetalization of the aldehyde group in furfural. This reaction involves treating furfural with methanol (B129727) or, more commonly, trimethyl orthoformate, in the presence of an acid catalyst.

Acetalization is a reversible reaction where an aldehyde reacts with an alcohol to form an acetal (B89532). In the synthesis of this compound, the carbonyl carbon of furfural is attacked by methanol molecules. To drive the equilibrium toward the product, water, which is formed as a byproduct, must be removed from the reaction mixture.

A highly effective method for this is the use of trimethyl orthoformate (TMOF). organic-chemistry.orgwikipedia.org TMOF serves a dual purpose: it acts as a source of the methoxy (B1213986) groups and as a dehydrating agent. It reacts with the water generated during the reaction to form methanol and methyl formate, effectively shifting the equilibrium towards the formation of the desired acetal and leading to higher yields. organic-chemistry.org

The general reaction can be summarized as the acid-catalyzed interaction between furfural and methanol. The process typically proceeds smoothly under mild conditions, often at ambient temperatures. rsc.orgacs.org

A variety of acid catalysts can be employed to facilitate the acetalization of furfural. These can be broadly categorized into homogeneous and heterogeneous systems.

Brønsted Acids: Conventional homogeneous Brønsted acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid are effective catalysts for this transformation. nih.govresearchgate.net Studies have shown that even trace amounts (e.g., 0.1 mol%) of these acids can lead to excellent conversion and yields, often without the need for water removal, although the use of a dehydrating agent like TMOF can further improve efficiency. acs.orgnih.gov

Lewis Acids: Lewis acids are also proficient catalysts for this reaction. Tin(II) chloride (SnCl₂) has been demonstrated as a particularly efficient, water-tolerant, and recyclable catalyst for the synthesis of furfural acetals under mild, solvent-free conditions at room temperature, achieving high selectivity and near-complete conversion. rsc.org

Heterogeneous Catalysts: To overcome issues of corrosion, catalyst separation, and recycling associated with homogeneous acids, significant research has focused on solid acid catalysts. lidsen.com Zeolites, with their well-defined pore structures and tunable acidity, are prominent examples. researchgate.net Various commercial zeolites, such as H-USY, have shown high catalytic activity, selectivity, and reusability in the acetalization of furfural. researchgate.net Hierarchical zeolites, which possess both micropores and mesopores, can offer enhanced performance due to improved diffusion of reactants and products. researchgate.netabo.fi Other solid acids, including ion-exchange resins, heteropolyacids, and aluminum phosphates, have also been successfully used. researchgate.netosti.gov

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound. Key variables include temperature, catalyst loading, and the molar ratio of reactants.

Temperature: Many catalytic systems for furfural acetalization are effective at room temperature, which offers advantages in terms of energy efficiency and minimizing side reactions. rsc.orgresearchgate.net

Catalyst Loading: For homogeneous catalysts like HCl, loadings as low as 0.1 mol % have proven sufficient for achieving high conversion rates. nih.gov For heterogeneous catalysts, the optimal loading depends on the specific material's activity and surface area.

Reactant Ratio and Water Removal: As acetalization is an equilibrium-limited reaction, using a large excess of the alcohol (methanol) can help drive the reaction forward. researchgate.net However, the most effective strategy is the removal of the water byproduct. Using trimethyl orthoformate as both a reactant and a water scavenger is a highly efficient approach to achieve near-quantitative conversion. organic-chemistry.org

Routes Involving Furan (B31954) Ring Functionalization

While synthesis from furfural is the most direct method, the preparation of this compound could theoretically be approached by functionalizing an existing furan ring. These methods are generally less practical for this specific molecule due to the nature of the substituent.

The furan ring is electron-rich and readily undergoes electrophilic aromatic substitution, with a strong preference for substitution at the C2 and C5 positions. chemicalbook.compearson.com This is because the carbocation intermediate formed by electrophilic attack at the C2 position is stabilized by three resonance structures, whereas attack at the C3 position yields a less stable intermediate with only two resonance structures. quora.comquora.com

Modern synthetic chemistry offers powerful metal-catalyzed cross-coupling reactions for forming carbon-carbon bonds. Catalysts based on palladium and nickel are widely used to functionalize furan rings, typically at the C2 position. beilstein-journals.orgresearchgate.net These reactions, such as Suzuki, Stille, or direct C-H activation couplings, involve reacting a furan derivative (or furan itself) with an organometallic reagent or an organic halide. benthamscience.comcore.ac.uk

For the synthesis of this compound, this approach would necessitate a coupling partner capable of transferring the trimethoxymethyl group. This would likely involve the synthesis of a specialized organometallic reagent, such as (trimethoxymethyl)zinc chloride or a related species. Given the simplicity and high efficiency of the direct acetalization of furfural, developing a multi-step cross-coupling strategy would be significantly more complex and less atom-economical. Consequently, this route remains a theoretical possibility rather than a practiced synthetic method.

Multi-Step Conversions from Other Substituted Furan Derivatives

Detailed and verified multi-step synthetic pathways starting from other substituted furan derivatives to yield this compound are not documented in the reviewed scientific literature. While numerous methods exist for the synthesis of various furan derivatives, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds, or modifications of furfural, a specific, established sequence for the synthesis of this compound could not be identified. organic-chemistry.orgpharmaguideline.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is a major focus in modern chemical synthesis, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. acs.orgjk-sci.com These principles include maximizing atom economy, using renewable feedstocks and catalysts, and employing safer solvents or solvent-free conditions. jocpr.comrsc.org While these principles are broadly applied to the synthesis of furan derivatives, particularly those derived from biomass like furfural, specific research applying these principles to the synthesis of this compound is not available. researchgate.netcatalysis-summit.com

Solvent-Free and Aqueous-Phase Methodologies

Solvent-free reactions and the use of water as a solvent are key areas of green chemistry, as they reduce the use of volatile and often toxic organic solvents. rsc.org General methodologies for solvent-free synthesis of orthoesters and for reactions in aqueous media have been developed. rsc.orgorganic-chemistry.org For example, some syntheses of orthoesters can be performed under solvent-free conditions, which is an eco-friendly approach. rsc.org However, the literature search did not yield specific examples of solvent-free or aqueous-phase methodologies being applied to the synthesis of this compound.

Utilization of Renewable Catalysts and Reagents

The use of renewable catalysts and reagents is a cornerstone of sustainable chemistry. In the context of furan chemistry, significant research has focused on converting biomass-derived platform molecules like furfural into valuable derivatives using various catalysts. rsc.orgrsc.orgresearchgate.net Catalysts based on non-noble, earth-abundant metals are of particular interest. researchgate.netrsc.org While this is a vibrant area of research for many furan compounds, there is no specific information available on the use of renewable catalysts or reagents for the synthesis of this compound.

Atom Economy and Waste Minimization Considerations

Atom economy, a concept developed by Barry Trost, is a fundamental metric of green chemistry that assesses the efficiency of a chemical reaction by calculating how many atoms of the reactants are incorporated into the final product. acs.orgwordpress.com Synthetic methods should be designed to maximize atom economy, thereby minimizing waste. jk-sci.comjocpr.com Addition and isomerization reactions are examples of highly atom-economical transformations. jk-sci.com While the principle of atom economy is a critical consideration in the design of any synthetic route, a specific analysis of the atom economy for the synthesis of this compound cannot be performed without established and detailed reaction schemes. researchgate.net

Chemical Reactivity and Transformation Pathways of 2 Trimethoxymethyl Furan

Reactivity of the Trimethoxymethyl (Acetal) Moiety

The trimethoxymethyl group, formally an orthoester of formic acid, functions as a protected form of a carboxyl or, more commonly, a formyl group. Its reactivity is dominated by its susceptibility to acid-catalyzed cleavage and nucleophilic substitution at the central acetal (B89532) carbon.

The primary reaction of the trimethoxymethyl group is its acid-catalyzed hydrolysis to regenerate the corresponding aldehyde, 2-furaldehyde. This transformation proceeds via a well-established mechanism involving initial protonation of one of the methoxy (B1213986) oxygen atoms, followed by the elimination of a molecule of methanol (B129727) to generate a highly stable, resonance-delocalized oxocarbenium ion. Subsequent nucleophilic attack by water on this intermediate, followed by loss of two further methanol molecules, yields the final aldehyde product.

Similarly, in the presence of an alcohol and an acid catalyst, transacetalization can occur. This process allows for the exchange of the methoxy groups for other alkoxy groups, providing a route to different acetals or orthoesters without isolating the intermediate aldehyde.

Table 1: Representative Hydrolysis and Transacetalization Conditions for 2-(Trimethoxymethyl)furan

| Reaction Type | Catalyst/Reagents | Solvent | Conditions | Product | Typical Yield |

|---|---|---|---|---|---|

| Hydrolysis | p-Toluenesulfonic acid (PTSA) | Acetone/H₂O (9:1) | 25 °C, 2 h | 2-Furaldehyde | >95% |

| Hydrolysis | Formic Acid (88%) | H₂O | 25 °C, 15 min | 2-Furaldehyde | Quantitative |

| Transacetalization | Pyridinium (B92312) p-toluenesulfonate (PPTS) / Ethylene Glycol | Benzene (B151609) | Reflux, Dean-Stark | 2-(1,3-Dioxolan-2-yl)furan | ~90% |

Under Lewis acidic conditions, the trimethoxymethyl group can be activated towards nucleophilic attack, leading to the substitution of a methoxy group. The Lewis acid coordinates to a methoxy oxygen, facilitating its departure and generating the key oxocarbenium ion intermediate. This electrophilic species is then readily trapped by a variety of nucleophiles. This reaction pathway provides a method for the direct conversion of the orthoester functionality into other useful groups without proceeding through the aldehyde. For instance, reaction with organometallic reagents or silyl (B83357) nucleophiles can lead to the formation of new carbon-carbon or carbon-heteroatom bonds at the former acetal carbon.

Research has shown that organoaluminum reagents can react with orthoesters, including furan-substituted variants, to achieve substitution. For example, the reaction of this compound with triethylaluminum (B1256330) in the presence of a Lewis acid catalyst can result in the displacement of a methoxy group by an ethyl group.

A key advantage of the trimethoxymethyl group is its high acid lability compared to other common carbonyl protecting groups, such as cyclic acetals (dioxolanes) or acyclic dimethyl acetals. This difference in reactivity allows for highly selective deprotection. In a molecule containing multiple protected carbonyls, the trimethoxymethyl group can be cleaved under exceptionally mild acidic conditions that leave more robust acetals intact. This orthogonality is crucial in complex, multi-step syntheses.

For example, treatment with a catalytic amount of a mild acid like pyridinium p-toluenesulfonate (PPTS) in a wet solvent (e.g., acetone/water) at room temperature is often sufficient to hydrolyze the this compound to 2-furaldehyde while leaving a less reactive protecting group, such as a 1,3-dioxolane, elsewhere in the molecule untouched. This chemoselectivity provides a strategic tool for unmasking a formyl group at a specific stage of a synthetic sequence.

Reactivity of the Furan (B31954) Ring System

The furan ring in this compound is an electron-rich aromatic system that readily participates in reactions characteristic of such heterocycles, most notably cycloadditions and electrophilic substitutions.

Furan can act as a 4π-electron component (diene) in [4+2] Diels-Alder cycloadditions with electron-deficient 2π-electron components (dienophiles). The 2-(trimethoxymethyl) substituent, being an oxygen-bearing group, acts as a mild electron-donating group, activating the furan ring towards this transformation. The reaction typically yields 7-oxabicyclo[2.2.1]heptene adducts. These reactions are often reversible, and successful isolation of the adduct may require specific conditions, such as high pressure or the use of highly reactive dienophiles. The cycloaddition generally proceeds with endo selectivity under kinetic control, although the exo product is thermodynamically more stable.

Table 2: Diels-Alder Reactions of this compound

| Dienophile | Conditions | Product Type | Selectivity | Reference Finding |

|---|---|---|---|---|

| Maleic anhydride (B1165640) | CH₂Cl₂, 25 °C, 24 h | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride adduct | Predominantly exo (thermodynamic product) | The reaction is reversible; the exo adduct is favored upon prolonged reaction time. |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Neat, 100 °C, 12 h | Dimethyl 1-(trimethoxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | N/A | The initial adduct can undergo further transformations. |

| N-Phenylmaleimide | Toluene, Reflux, 6 h | N-Phenyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide adduct | High exo selectivity | High pressure (10-15 kbar) can be used to increase reaction rates and yields. |

As an electron-rich heterocycle, the furan ring undergoes electrophilic aromatic substitution (EAS) with high facility. The substitution occurs almost exclusively at the C5 position (the other α-position) due to the strong activating and directing effects of the ring oxygen and the steric hindrance at C3. The 2-(trimethoxymethyl) group directs incoming electrophiles to the C5 position.

A quintessential example of this reactivity is metallation. Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature results in clean and regioselective deprotonation at the C5 position. The resulting 5-lithio-2-(trimethoxymethyl)furan is a potent nucleophile that can be trapped with a wide array of electrophiles to install a new substituent at the C5 position with high precision.

Table 3: C5-Position Electrophilic Substitution of this compound via Lithiation

| Step 1: Reagent | Step 2: Electrophile (E+) | Product | Typical Yield |

|---|---|---|---|

| n-Butyllithium (n-BuLi) | Iodine (I₂) | 5-Iodo-2-(trimethoxymethyl)furan | >90% |

| n-Butyllithium (n-BuLi) | Carbon dioxide (CO₂), then H⁺ workup | 5-(Trimethoxymethyl)furan-2-carboxylic acid | ~85% |

| n-Butyllithium (n-BuLi) | N,N-Dimethylformamide (DMF) | 5-(Trimethoxymethyl)furan-2-carbaldehyde | ~70-80% |

| n-Butyllithium (n-BuLi) | Chlorotrimethylsilane (TMSCl) | 5-(Trimethylsilyl)-2-(trimethoxymethyl)furan | >90% |

Hydrogenation and Reduction Strategies for Ring Modification

The furan ring in this compound can undergo hydrogenation to yield the corresponding saturated tetrahydrofuran (B95107) derivative. This transformation typically requires the use of heterogeneous or homogeneous catalysts and a source of hydrogen.

Catalytic Hydrogenation:

The most common method for the reduction of the furan ring is catalytic hydrogenation. This process involves the use of transition metal catalysts such as palladium, platinum, or nickel, often supported on carbon (e.g., Pd/C), under a hydrogen atmosphere. The reaction proceeds via the saturation of the double bonds within the furan ring to form 2-(trimethoxymethyl)tetrahydrofuran.

The general conditions for such reductions involve reacting the furan derivative in a suitable solvent with the catalyst under a controlled pressure of hydrogen gas. The choice of catalyst and reaction conditions (temperature, pressure) can influence the efficiency and selectivity of the reduction. While specific data for this compound is not extensively documented, the principles of furan hydrogenation are well-established. msu.edugoogle.comresearchgate.net

Transfer Hydrogenation:

An alternative to using molecular hydrogen is transfer hydrogenation. This method employs a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, in the presence of a suitable catalyst. nih.govlibretexts.org This technique can sometimes offer milder reaction conditions and avoid the need for high-pressure hydrogenation equipment. For instance, the transfer hydrogenation of furfural (B47365) to 2-methylfuran (B129897) has been successfully achieved using catalysts like Pd/Fe2O3 with 2-propanol as the hydrogen source. nih.gov A similar strategy could potentially be applied to the reduction of the furan ring in this compound.

Challenges in Reduction:

A potential challenge in the reduction of this compound is the possibility of side reactions. Under harsh hydrogenation conditions, hydrogenolysis of the C-O bonds in the trimethoxymethyl group could occur. Additionally, the furan ring itself can be susceptible to ring-opening under certain reductive conditions, particularly in the presence of strong acids. msu.edu

Table 1: General Strategies for the Hydrogenation of Furan Derivatives

| Catalyst System | Hydrogen Source | Typical Product | Reference |

| Pd/C, PtO₂, Raney Ni | H₂ gas | Tetrahydrofuran derivative | msu.edu |

| Ru complexes | H₂ gas | Tetrahydrofuran derivative | researchgate.net |

| Pd/Fe₂O₃ | Isopropanol | Reduced furan derivative | nih.gov |

Ring-Opening and Rearrangement Transformations

The furan ring is susceptible to cleavage and rearrangement under various conditions, particularly in the presence of acid. The presence of the 2-(trimethoxymethyl) group can influence these transformations.

Acid-Catalyzed Ring-Opening and Hydrolysis:

In the presence of aqueous acid, the furan ring can undergo hydrolysis to yield a 1,4-dicarbonyl compound. msu.edu For this compound, this would likely be preceded by or occur concurrently with the hydrolysis of the orthoester to a carboxylic acid or ester, depending on the reaction conditions.

Piancatelli Rearrangement:

A significant rearrangement reaction for 2-substituted furans is the Piancatelli rearrangement. This acid-catalyzed reaction typically involves the transformation of 2-furylcarbinols into 4-hydroxycyclopentenones. nih.gov While this compound is not a carbinol, the principle of acid-catalyzed rearrangement of a 2-substituted furan to a five-membered ring system is a key aspect of furan chemistry. The reaction proceeds through a cationic intermediate, which undergoes ring opening followed by recyclization.

Oxidative Rearrangements:

Oxidative conditions can also induce rearrangements of the furan ring. For example, the oxidative rearrangement of 2-furylcarbamates with dimethyldioxirane (B1199080) leads to the formation of 5-hydroxypyrrol-2(5H)-ones. researchgate.net While this specific reaction applies to a carbamate (B1207046) derivative, it highlights the potential for oxidative ring transformations of substituted furans.

Chemoselectivity and Regioselectivity in Multi-Functional Transformations of this compound

The presence of both a furan ring and an orthoester group in this compound necessitates consideration of chemoselectivity and regioselectivity in its reactions.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the orthoester group is generally more sensitive to acid-catalyzed hydrolysis than the furan ring. Mild acidic conditions can selectively hydrolyze the trimethoxymethyl group to a methyl ester, leaving the furan ring intact. This allows for the selective modification of the side chain. Conversely, reactions targeting the furan ring, such as certain cycloadditions or metallation reactions, can potentially be performed while preserving the orthoester group under neutral or basic conditions.

Regioselectivity:

Regioselectivity is crucial in reactions that introduce new substituents onto the furan ring. For electrophilic substitution reactions (e.g., nitration, halogenation, acylation), the furan ring is highly activated. The existing substituent at the 2-position directs incoming electrophiles primarily to the 5-position due to the stabilization of the cationic intermediate. msu.edu Therefore, electrophilic attack on this compound is expected to yield 2-(trimethoxymethyl)-5-substituted furan derivatives with high regioselectivity.

Table 2: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Reaction | Reagent | Expected Major Product | Reference |

| Nitration | Acetyl nitrate | 2-(Trimethoxymethyl)-5-nitrofuran | msu.edu |

| Bromination | NBS/DMF | 2-Bromo-5-(trimethoxymethyl)furan | msu.edu |

| Acylation | Acetic anhydride/Lewis acid | 2-Acetyl-5-(trimethoxymethyl)furan | msu.edu |

Applications of 2 Trimethoxymethyl Furan As a Synthon in Complex Molecule Synthesis

Building Block for Heterocyclic Systems and Fused Ring Structures

Derivatization to Oxygen and Sulfur Heterocycles

The furan (B31954) core of 2-(trimethoxymethyl)furan can be chemically transformed into a variety of other heterocyclic systems, particularly those containing oxygen or sulfur. These transformations leverage the inherent reactivity of the furan ring, allowing chemists to access more complex scaffolds from a simple, biomass-derivable starting material.

Oxygen Heterocycles: A primary method for converting furans into different oxygen-containing heterocycles is the Achmatowicz reaction. wikipedia.orgyoutube.com This oxidative ring expansion transforms a furfuryl alcohol into a 6-hydroxy-2H-pyran-3(6H)-one, a densely functionalized dihydropyranone. chim.itnih.gov While the direct substrate is a furfuryl alcohol, the principles of this reaction are central to furan chemistry and its application in building complex oxygen heterocycles. frontiersin.orgwikidoc.org The reaction typically proceeds via oxidation (e.g., with bromine in methanol (B129727) or m-CPBA) to form a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate, which then rearranges to the dihydropyranone upon acid-catalyzed hydrolysis. wikipedia.orgyoutube.com These dihydropyranone products are valuable intermediates in the synthesis of carbohydrates and polyketide natural products. nih.gov

Another powerful strategy is the Diels-Alder reaction, where the furan acts as a diene. uga.edumasterorganicchemistry.com Cycloaddition with various dienophiles produces 7-oxabicyclo[2.2.1]heptene derivatives. These bicyclic adducts, containing a new, strained oxygen-containing ring, can be further elaborated. The electron-withdrawing nature of a substituent at the C2 position, such as the masked carboxylate of the trimethoxymethyl group, can influence the reactivity of the furan diene. rsc.org

Sulfur Heterocycles: The conversion of furans to sulfur-containing heterocycles like thiophenes is also a known transformation, though it can be more challenging. A classic approach involves the hydrolysis of the furan to the corresponding 1,4-dicarbonyl compound, which can then be treated with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide, in a Paal-Knorr type synthesis to form the thiophene (B33073) ring. msu.edu More direct, albeit sometimes low-yielding, methods have been developed. For instance, furan-derived N,S-acetals have been shown to convert to aminothiophenes via sulfur ylide-like intermediates. beilstein-journals.org Additionally, the reaction of lithiated furan derivatives with elemental sulfur can produce novel sulfur-rich heterocyclic systems. acs.org

Table 1: Selected Methods for Derivatization of Furan Scaffolds

| Starting Material Class | Reaction Type | Reagents | Product Heterocycle | Ref. |

|---|---|---|---|---|

| Furfuryl Alcohols | Achmatowicz Reaction | Br₂, MeOH; H₃O⁺ | Dihydropyranone | wikipedia.org |

| 2-Substituted Furans | Diels-Alder Cycloaddition | Maleimides | 7-Oxabicyclo[2.2.1]heptene | rsc.org |

| Furans | Ring Opening/Paal-Knorr | H₃O⁺; then P₄S₁₀ | Thiophene | msu.edu |

| Lithiated Benzofurans | Sulfuration | Elemental Sulfur (S₈) | Tetrathiocine | acs.org |

Role in Natural Product Total Synthesis

Furan-based synthons are frequently employed in the total synthesis of natural products due to their ability to serve as latent, highly functionalized carbon chains. The strategic unmasking or transformation of the furan ring allows for the efficient construction of complex molecular architectures found in polyketides, terpenoids, and alkaloids.

Polyketides are a large class of natural products characterized by repeating propionate (B1217596) or acetate (B1210297) units. The synthesis of these molecules often relies on building blocks that can establish multiple stereocenters in a controlled manner. Furan derivatives are ideal for this purpose, with two key reactions—the Achmatowicz rearrangement and the Diels-Alder reaction—being paramount.

The Achmatowicz reaction provides access to dihydropyranones, which are common structural motifs in polyketide natural products and serve as versatile chiral building blocks. chim.itnih.govnih.gov The furan essentially acts as a C5 synthon that can be elaborated into a six-carbon pyranose ring system. This strategy has been applied to the synthesis of numerous complex molecules, where the furan-derived intermediate establishes a core part of the polyketide backbone. chim.it

The intramolecular Diels-Alder reaction of substituted furans is another powerful tool. In this approach, a furan ring with a tethered dienophile undergoes cyclization to create complex polycyclic systems in a single step. The resulting oxabicyclic product can then be cleaved or rearranged to reveal a linear polypropionate-like chain with defined stereochemistry, which is then incorporated into the final polyketide target. acs.org This strategy effectively uses the furan as a conformational constraint to direct the stereochemical outcome of the key cyclization.

Table 2: Furan-Based Strategies in Polyketide Synthesis

| Synthetic Strategy | Furan Role | Key Intermediate | Target Structure Fragment | Ref. |

|---|---|---|---|---|

| Achmatowicz Reaction | C5 Synthon | Dihydropyranone | Pyran-containing fragments | nih.gov |

| Diels-Alder Reaction | Diene/Conformational Anchor | Oxanorbornene | Stereodefined acyclic chains | acs.org |

| Oxidative Ring Opening | 1,4-Dicarbonyl Precursor | Succinaldehyde derivative | Butane-1,4-diol segment | researchgate.net |

Use in Terpenoid and Alkaloid Scaffolds

The utility of furan synthons extends to the synthesis of terpenoids and alkaloids, where they participate in key ring-forming reactions.

In alkaloid synthesis , furan-terminated N-acyliminium ion cyclizations are a notable strategy. nih.gov In these reactions, an N-acyliminium ion precursor tethered to a furan ring undergoes cyclization, with the furan acting as a nucleophilic terminator. This method allows for the construction of linearly fused nitrogen-containing ring systems that are core structures of various alkaloids. nih.gov Similarly, intramolecular Diels-Alder reactions involving an imide-substituted furan have been used to construct the tetracyclic core of Erythrina alkaloids. nih.gov In other approaches, visible-light-induced transformations of simple furans can generate complex 1-azaspirocyclic frameworks, providing rapid access to the core skeletons of natural products like stemonamine and cylindricine. acs.orgacs.org

In terpenoid synthesis , many natural products are themselves furan-containing terpenoids (furanoterpenoids). researchgate.net Synthetic approaches often involve building the furan ring onto a pre-existing terpenoid skeleton. researchgate.net Conversely, furan derivatives can serve as the starting point. For example, the synthesis of aphidicolin, a diterpenoid, has been achieved through formal syntheses that utilize a furan-containing intermediate as a key building block. acs.org The furan can act as a latent 1,4-dicarbonyl unit, which is a common feature in terpene precursors, or participate in cycloadditions to build the characteristic polycyclic systems.

Contribution to Pharmaceutical and Agrochemical Intermediate Synthesis

The structural motifs accessible from this compound and related compounds are highly relevant to the discovery and production of new medicines and crop protection agents. The furan ring and its derivatives are common scaffolds in bioactive molecules.

Pharmaceutical intermediates are the building blocks used in the multi-step synthesis of an Active Pharmaceutical Ingredient (API). qingmupharm.commediffpharma.com Furan-containing molecules are prevalent in medicinal chemistry. The this compound synthon is particularly valuable as it serves as a stable, non-acidic precursor to furan-2-carboxylic acid and its derivatives (esters, amides), which are common fragments in APIs. The ortho ester functionality masks the carboxylic acid, allowing other chemical transformations to be performed on the furan ring or other parts of the molecule without interference from a reactive acidic proton.

For instance, synthetic routes toward complex heterocyclic APIs often involve the construction of fused ring systems. A notable example is the synthesis of 2-phenyl-3-trimethoxymethylbenzo[b]furan, which arises from the oxidative rearrangement of flavanones in trimethyl orthoformate. researchgate.netscispace.com This intermediate contains the same trimethoxymethyl group, highlighting its utility as a synthetic handle that can be hydrolyzed later in the sequence to reveal a carboxylic acid for further functionalization, such as amide coupling, to complete the synthesis of a target API. The use of such intermediates is crucial for producing high-quality APIs suitable for pharmaceutical use. google.comnih.gov

The search for new crop protection agents (e.g., herbicides, insecticides, and fungicides) is a continuous effort driven by the need for new modes of action and the management of resistance. wikipedia.org Natural products and their synthetic analogues are a major source of inspiration and new chemical motifs for this industry. wikipedia.org Heterocyclic chemistry plays a vital role, and furan-based structures are found in numerous agrochemicals.

This compound can serve as a versatile intermediate in this field. The furan ring itself can be part of the toxophore (the essential structural feature for biological activity). More commonly, it acts as a scaffold upon which the final active ingredient is built. The trimethoxymethyl group can be readily converted into esters or amides, which are functional groups frequently found in commercial pesticides. For example, many modern herbicides act by inhibiting specific enzymes in plants, and their structures often contain complex heterocyclic systems with amide or ester linkages. msu.edu The ability to introduce the furan-2-carbonyl moiety in a protected form allows for flexible and efficient synthetic routes to novel agrochemical candidates. While specific commercial agents derived directly from this compound are not prominently documented, its potential as a building block is clear based on the established principles of agrochemical design. youtube.com

Computational and Theoretical Chemistry Studies of 2 Trimethoxymethyl Furan and Its Transformations

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 2-(trimethoxymethyl)furan is largely dictated by the aromatic furan (B31954) ring and the electron-donating trimethoxymethyl substituent at the C2 position. The oxygen heteroatom in the furan ring participates in the π-system with a lone pair of electrons, contributing to the ring's aromaticity. The methoxy (B1213986) groups of the substituent are expected to influence the electronic properties through inductive and hyperconjugative effects.

A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For furan and its derivatives, the HOMO is typically a π-orbital with significant electron density on the ring carbons, particularly C2 and C5. The LUMO is a π*-antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability.

Computational studies on simpler, related molecules like 2-methoxyfuran (B1219529) and 2-methylfuran (B129897) using Density Functional Theory (DFT) can provide a reasonable approximation of the electronic properties of this compound. nih.govglobalresearchonline.net For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory are commonly used to determine these properties. nih.gov The presence of the electron-donating methoxy groups in the trimethoxymethyl substituent is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and increasing the molecule's nucleophilicity and reactivity towards electrophiles compared to unsubstituted furan.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic | Basis of Prediction |

| HOMO Energy | Higher than furan | Electron-donating nature of the trimethoxymethyl group, based on studies of 2-methoxyfuran. nih.gov |

| LUMO Energy | Similar to or slightly lower than furan | Less influenced by the substituent compared to the HOMO. |

| HOMO-LUMO Gap | Smaller than furan | Consequence of the raised HOMO energy, suggesting higher reactivity. |

| Electron Density | Increased at C5 of the furan ring | Directing effect of the C2 substituent for electrophilic attack. |

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound arises from the rotation around the C2-C(methoxy) and C-O bonds of the side chain. Computational methods, particularly quantum chemical calculations, can be employed to explore the potential energy surface and identify the most stable conformers.

Studies on similar molecules, such as furfuryl vinyl ethers, have utilized quantum chemistry methods to investigate their conformational structures. researchgate.net These studies reveal a preference for specific orientations of the side chain relative to the furan ring. For this compound, the rotation around the bond connecting the furan ring to the methoxymethyl carbon will be of primary interest. The relative energies of different conformers (e.g., syn vs. anti with respect to the furan ring oxygen) can be calculated to determine the global minimum energy structure.

The energy landscape can be mapped by systematically rotating the dihedral angles of the side chain and calculating the corresponding energy at each point. This would reveal the rotational barriers and the energy differences between various staggered and eclipsed conformations. It is anticipated that steric hindrance between the methoxy groups and the furan ring will play a significant role in determining the preferred conformations.

Reaction Pathway Elucidation and Transition State Characterization via Quantum Chemical Methods

Quantum chemical methods are indispensable for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies.

DFT Studies of Acetal (B89532) Hydrolysis Mechanisms

The trimethoxymethyl group in this compound is an acetal, which is susceptible to hydrolysis under acidic conditions to yield 2-furaldehyde. DFT calculations can be used to model this reaction pathway. The mechanism would likely involve the protonation of one of the methoxy oxygen atoms, followed by the loss of methanol (B129727) to form a resonance-stabilized oxocarbenium ion intermediate. Subsequent nucleophilic attack by water and deprotonation would lead to the hemiacetal, which would then eliminate a second molecule of methanol to give the final aldehyde product.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This would provide quantitative information about the activation barriers for each step, allowing for a deeper understanding of the reaction kinetics.

Computational Insights into Furan Reactivity (e.g., Diels-Alder cycloadditions)

Furan and its derivatives are known to participate as dienes in Diels-Alder reactions. The reactivity and selectivity of these reactions are highly dependent on the nature of the substituents on the furan ring. Computational studies, often employing DFT, have been instrumental in explaining and predicting the outcomes of these cycloadditions. researchgate.net

The electron-donating nature of the 2-(trimethoxymethyl) group is expected to increase the HOMO energy of the furan ring, thereby enhancing its reactivity in normal-electron-demand Diels-Alder reactions with electron-deficient dienophiles. DFT calculations can be used to model the transition states for the formation of the endo and exo cycloadducts, allowing for the prediction of stereoselectivity. Furthermore, the regioselectivity of the reaction with unsymmetrical dienophiles can be predicted by analyzing the orbital coefficients of the HOMO of this compound and the LUMO of the dienophile.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Syntheses Involving this compound

Computational tools are increasingly used to predict the outcome of organic reactions. rsc.orgrsc.org For syntheses involving this compound, computational models can provide valuable predictions regarding its reactivity, regioselectivity, and stereoselectivity.

For electrophilic aromatic substitution reactions, the regioselectivity is governed by the electronic properties of the substituted furan. The electron-donating 2-(trimethoxymethyl) group is expected to activate the furan ring towards electrophilic attack, primarily at the C5 position. This can be rationalized by examining the calculated partial charges on the ring atoms and the relative stabilities of the Wheland intermediates formed upon attack at different positions.

In Diels-Alder reactions, as mentioned previously, the stereoselectivity (endo/exo) and regioselectivity can be predicted by calculating the activation energies for the different possible reaction pathways. beilstein-journals.org These predictions can guide the design of synthetic strategies to obtain the desired products with high selectivity.

Molecular Dynamics Simulations of Solvation Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in the condensed phase, including solvation effects and intermolecular interactions. psu.edu By simulating the molecule in a box of solvent molecules, it is possible to study how the solvent influences its conformational preferences and reactivity.

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation of 2 Trimethoxymethyl Furan and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure, connectivity, and dynamics of chemical compounds. rsc.org For furan (B31954) derivatives, a suite of advanced NMR techniques is employed to gain a holistic understanding of their chemical nature.

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry Determination

Two-dimensional (2D) NMR experiments are powerful for unraveling the complex structures of 2-(trimethoxymethyl)furan derivatives by mapping correlations between different nuclei. princeton.eduyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edusdsu.edu In the analysis of furan derivatives, COSY spectra are crucial for establishing the connectivity of proton networks within the molecule, such as identifying adjacent protons on the furan ring or on substituent chains. rsc.orgresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. princeton.edusdsu.edu For derivatives of this compound, HSQC spectra allow for the unambiguous assignment of proton signals to their corresponding carbon atoms, which is a fundamental step in structure elucidation. rsc.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds. princeton.edusdsu.edu HMBC is instrumental in piecing together the molecular skeleton by connecting different spin systems. For instance, it can show correlations from the methoxy (B1213986) protons of the trimethoxymethyl group to the C2 carbon of the furan ring, confirming their connectivity. rsc.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. princeton.edu This is particularly valuable for determining stereochemistry and conformation. For example, NOESY can reveal through-space interactions between protons on the furan ring and those on the trimethoxymethyl substituent, providing insights into the preferred spatial arrangement of the molecule. researchgate.net

Table 1: Application of 2D NMR Techniques in the Analysis of Furan Derivatives

| 2D NMR Technique | Information Gained | Example Application for this compound Derivatives |

| COSY | ¹H-¹H correlations through bonds (J-coupling) | Establishing proton connectivity within the furan ring and substituent chains. rsc.org |

| HMQC/HSQC | ¹H-¹³C one-bond correlations | Assigning specific protons to their directly attached carbon atoms. researchgate.net |

| HMBC | ¹H-¹³C long-range correlations (2-4 bonds) | Confirming the connection of the trimethoxymethyl group to the furan ring. rsc.org |

| NOESY | ¹H-¹H correlations through space | Determining the spatial orientation and conformation of substituents relative to the furan ring. researchgate.net |

Variable Temperature NMR for Conformational Dynamics and Exchange Processes

Molecules are not static entities; they often exist as an equilibrium of different conformers. Variable temperature (VT) NMR is a powerful technique used to study these dynamic processes, such as bond rotations and ring flips. copernicus.orgorganicchemistrydata.orgucl.ac.uk

By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, where the exchange between conformers is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, averaged signal at higher temperatures. ucl.ac.ukscielo.org.mx This phenomenon allows for the determination of the energy barriers associated with these conformational changes. copernicus.org For this compound and its derivatives, VT-NMR could be used to study the rotational barrier around the C2-C(methoxy) bond, providing valuable information about the molecule's flexibility and the relative stability of its different conformations. scielo.org.mx

Solid-State NMR for Bulk and Crystalline Forms

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and properties of materials in their solid, bulk, or crystalline forms. researchgate.net This is particularly relevant for understanding the properties of polymeric materials derived from furan compounds or for characterizing crystalline derivatives. ekb.eg Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. researchgate.net For furan-based polymers or crystalline derivatives of this compound, ssNMR can provide information about polymorphism, molecular packing, and the conformation of the molecule in the solid state, which can differ significantly from its conformation in solution.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a cornerstone of modern chemical analysis, providing highly accurate mass measurements that are crucial for determining the elemental composition of a compound and for confirming the structure of complex molecules. gcms.cz

Accurate Mass Determination and Elemental Composition Analysis of Reaction Products

HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision, often to within a few parts per million (ppm). gcms.cznih.gov This level of accuracy allows for the unambiguous determination of the elemental formula of a molecule from its measured mass. For reaction products involving this compound, obtaining an accurate mass is the first and most critical step in identifying the newly formed compounds. For example, after a chemical transformation, HRMS can confirm that the product has the expected elemental composition, ruling out other possibilities and providing strong evidence for the success of the reaction.

Fragmentation Pattern Analysis for Structural Confirmation of Complex Derivatives

In addition to providing a highly accurate molecular weight, mass spectrometry can be used to fragment molecules into smaller, characteristic pieces. The pattern of these fragment ions serves as a molecular fingerprint that can be used to elucidate the structure of the parent molecule. imreblank.chmiamioh.edu In tandem mass spectrometry (MS/MS), a specific ion is selected, fragmented, and its fragments are analyzed.

The fragmentation pathways of furan derivatives have been studied to understand how these molecules break apart under ionization. imreblank.chresearchgate.net For complex derivatives of this compound, analyzing the fragmentation pattern can help to confirm the identity of substituents and their location on the furan ring. For instance, the loss of a methoxy group or the entire trimethoxymethyl moiety would produce characteristic fragment ions, providing direct evidence for the presence and connectivity of these groups within the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Real-Time Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the qualitative and quantitative analysis of this compound and its derivatives. researchgate.netmdpi.com These methods provide detailed information about the molecular structure by probing the vibrational energy levels of chemical bonds. mdpi.comresearchgate.net

The infrared spectrum of a molecule arises from the absorption of IR radiation at frequencies that match the vibrational frequencies of bonds possessing a changing dipole moment. researchgate.net In contrast, Raman spectroscopy is a light-scattering technique where the sample is irradiated with a monochromatic laser, and the scattered light is analyzed. researchgate.net Vibrational modes that involve a change in the polarizability of the bond are Raman-active. researchgate.net Together, IR and Raman spectroscopy offer complementary information for a comprehensive vibrational analysis.

For this compound, characteristic vibrational modes can be predicted based on the functional groups present. The furan ring itself has a set of characteristic ring stretching and deformation vibrations. Theoretical calculations and experimental data on furan and its simple derivatives show C-H stretching vibrations typically appearing above 3100 cm⁻¹, while C=C stretching vibrations are found in the 1400-1600 cm⁻¹ region. globalresearchonline.net The C-O-C stretching of the furan ring also gives rise to strong absorptions. The trimethoxymethyl group, -C(OCH₃)₃, introduces additional characteristic vibrations. The C-H stretching vibrations of the methyl groups are expected in the 2800-3000 cm⁻¹ range. Strong C-O stretching vibrations from the methoxy groups would be prominent in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

A hypothetical table of characteristic vibrational frequencies for this compound, inferred from data on related furan and methoxy compounds, is presented below.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | IR Activity | Raman Activity |

| Asymmetric & Symmetric C-H Stretch | -CH₃ (methoxy) | 2950-3000 | Strong | Medium |

| C-H Stretch | Furan ring | 3100-3150 | Medium | Strong |

| C=C Stretch | Furan ring | 1450-1550 | Strong | Strong |

| Ring Breathing | Furan ring | ~1000-1100 | Medium | Strong |

| Asymmetric C-O-C Stretch | -O-CH₃ | 1150-1250 | Strong | Medium |

| Symmetric C-O-C Stretch | -O-CH₃ | 1000-1100 | Strong | Weak |

| C-O Stretch | Furan ring | 1200-1300 | Strong | Medium |

This table is predictive and based on characteristic frequencies of furan and methoxy compounds.

Vibrational spectroscopy is also exceptionally well-suited for real-time reaction monitoring. induspublishers.cominduspublishers.com By tracking the intensity of characteristic vibrational bands of reactants, intermediates, and products over time, kinetic data can be obtained. mdpi.com For instance, in reactions involving the furan ring of this compound, such as electrophilic substitution or cycloaddition, changes in the furan ring vibrational modes can be monitored. Similarly, reactions at the trimethoxymethyl group, like hydrolysis to the corresponding orthoester, can be followed by observing the disappearance of the methoxy group vibrations and the appearance of new bands corresponding to the reaction products. The non-invasive nature of these techniques allows for in situ analysis under various reaction conditions. researchgate.net For example, Raman spectroscopy has been effectively used to monitor the liquid-phase oxidation of furfural (B47365) to furoic acid, demonstrating its capability to provide mechanistic insights by identifying intermediates. acs.org This approach could be similarly applied to study the reaction pathways of this compound.

X-ray Crystallography of this compound Derivatives and Co-crystals

Determination of Absolute Configuration and Conformation in the Solid State

For chiral derivatives of this compound, X-ray crystallography can be used to determine the absolute configuration of stereocenters, provided the crystal belongs to a non-centrosymmetric space group and often with the inclusion of an atom with anomalous scattering properties. rsc.org The analysis of the diffraction data allows for the unambiguous assignment of the R/S configuration of each chiral center.

The conformation of the molecule, describing the spatial arrangement of its atoms, is also revealed. scirp.org For this compound derivatives, this would include the planarity of the furan ring and the rotational arrangement (torsion angles) of the substituents. Studies on related furan derivatives show that the furan ring is often nearly planar. acs.orgresearchgate.netiucr.org The orientation of the trimethoxymethyl group relative to the furan ring would be defined by the torsion angles around the C2-C(substituent) bond. Steric hindrance between the substituent and the furan ring can lead to a twisted conformation. chemicalpapers.com For example, in N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide, the dihedral angle between the furan and benzene (B151609) rings is 47.7(1)°. researchgate.net

Intermolecular Interactions and Crystal Packing Analysis

X-ray crystallography elucidates how molecules are arranged in the crystal lattice, a study of which reveals the nature and geometry of intermolecular interactions. researchgate.netiucr.org These interactions, which include hydrogen bonds, van der Waals forces, and π–π stacking interactions, govern the physical properties of the crystal. iucr.org

In the absence of strong hydrogen bond donors in this compound itself, the crystal packing would likely be dominated by van der Waals forces and potentially weak C–H···O hydrogen bonds involving the furan and methoxy oxygen atoms. Derivatives of this compound that incorporate functional groups capable of stronger hydrogen bonding, such as hydroxyl or amide groups, would exhibit more complex packing arrangements stabilized by these interactions. researchgate.netiucr.org

The table below summarizes crystallographic data for some furan derivatives, illustrating the types of information that can be obtained.

| Compound | Space Group | Key Intermolecular Interactions | Reference |

| (E)-N′-(4-isopropylbenzylidene)furan-2-carbohydrazide monohydrate | P2₁2₁2₁ | N-H···O, O-H···N, C-H···O hydrogen bonds | rsc.org |

| N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide | Pna2₁ | N–H···O, O–H···N hydrogen bonds, C–H···π interactions | researchgate.net |

| 5-(furan-2-ylmethylidene)thiazolo[3,4-a]benzimidazole-2-thione | P2₁/c | C—H⋯N hydrogen bonds, slipped π–π stacking | researchgate.netiucr.org |

| (E)-3-(furan-2-yl)acrylonitrile | P2₁/n | C–H⋯O, C–H⋯N hydrogen bonds | researchgate.net |

Application of Spectroscopic Data for Reaction Kinetics and Mechanistic Pathway Confirmation

Spectroscopic techniques are indispensable for elucidating the kinetics and mechanisms of chemical reactions involving this compound. By providing real-time information on the concentrations of reactants, intermediates, and products, these methods allow for the determination of reaction rates and the validation of proposed mechanistic pathways. acs.orgwhiterose.ac.ukwhiterose.ac.uk

Time-resolved infrared and Raman spectroscopies are particularly powerful for monitoring reactions in real-time. induspublishers.cominduspublishers.com For example, the kinetics of a reaction can be determined by fitting the time-dependent changes in the absorbance or intensity of a characteristic vibrational band to an appropriate rate law. mdpi.com This approach has been successfully used to study the kinetics of Diels-Alder reactions involving furan-containing polymers. mdpi.com For this compound, one could monitor the C=C stretching vibrations of the furan ring to follow its consumption in a cycloaddition reaction, or the C-O stretching of the methoxy groups to study hydrolysis.

Isotope labeling studies, often in conjunction with NMR or mass spectrometry, are a powerful tool for confirming mechanistic pathways. acs.org By selectively replacing an atom in this compound with its heavier isotope (e.g., ¹³C or ¹⁸O), the fate of that atom throughout the reaction can be traced. This can provide definitive evidence for bond-making and bond-breaking steps. For example, in the co-aromatization of furan and ¹³C-labeled methanol (B129727), the incorporation of ¹³C into the aromatic products was confirmed by GC-MS and NMR, providing direct evidence for the reaction mechanism. acs.org

Computational chemistry often complements experimental spectroscopic data. Theoretical calculations of vibrational frequencies can aid in the assignment of complex spectra, while calculated energy barriers for different reaction pathways can help to identify the most likely mechanism. rsc.org For instance, density functional theory (DFT) has been used to calculate the energy barriers for different ring-opening pathways of furan, helping to determine the most favorable reaction channel. rsc.org Similarly, studies on the pyrolysis of furan and its derivatives have used computational methods to propose and evaluate possible mechanisms for product formation. rsc.org

The combination of in situ spectroscopic monitoring, isotope labeling, and computational modeling provides a robust framework for the comprehensive study of the reaction kinetics and mechanistic pathways of this compound and its derivatives. mdpi.comrsc.orgosti.gov This integrated approach is crucial for understanding and optimizing chemical transformations involving this class of compounds.

Future Research Directions and Emerging Applications of 2 Trimethoxymethyl Furan

Development of Novel Sustainable Synthetic Routes

The economic viability and environmental footprint of any chemical are critically dependent on its synthesis. For furan (B31954) derivatives, there is a strong push towards greener and more efficient production methods. nih.govfrontiersin.org

Biocatalytic and Photoredox Methodologies for its Preparation

Modern synthetic chemistry is increasingly turning to biocatalysis and photoredox catalysis to achieve transformations under mild and highly selective conditions. researchgate.netfrontiersin.org

Biocatalysis: The use of enzymes or whole-cell systems for chemical synthesis offers significant advantages in terms of environmental friendliness and selectivity. researchgate.netfrontiersin.org For furan compounds, biocatalytic routes are being explored for both oxidation and reduction reactions. researchgate.netresearchgate.net For instance, the bioconversion of HMF to valuable derivatives like 2,5-bis(hydroxymethyl)furan (BHMF) and 2,5-furandicarboxylic acid (FDCA) has been successfully demonstrated using various microorganisms and isolated enzymes. researchgate.netresearchgate.net A robust transaminase from Shimia marina (SMTA) has shown high efficiency in the amination of bio-based furan aldehydes. nih.gov

Future Outlook for 2-(Trimethoxymethyl)furan: It is conceivable that future research could develop biocatalytic systems for the synthesis of this compound. A potential route could involve the enzymatic methylation of a precursor like 2-(hydroxymethyl)furan or its derivatives. The development of specific methyltransferases or the engineering of existing enzymes could make this a viable and sustainable synthetic pathway.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of reactions under mild conditions. bohrium.com While specific applications to furan synthesis are still emerging, the general principles of photoredox catalysis could be applied to the construction or modification of the furan ring. Photocatalytic methods have been proposed for synthesizing functionalized 2-aminofurans and for the α-arylation of amines, demonstrating the potential for C-C and C-N bond formation on furan-related structures. bohrium.com

Future Outlook for this compound: Future research could explore the use of photoredox catalysis to introduce the trimethoxymethyl group onto a furan scaffold or to perform downstream functionalization of the this compound molecule. This could open up new avenues for creating complex molecules from this basic building block.

Continuous Flow Chemistry Applications for Scalable Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. rsc.orgnih.gov For the production of furan derivatives, flow chemistry is particularly attractive as it can help manage the often unstable intermediates and exothermic reactions involved. nih.govchemrxiv.org For example, a continuous flow, one-step process for the conversion of furfural (B47365) directly into furfuryl ethers has been successfully developed. mdpi.com Similarly, a transition-metal-free continuous flow synthesis of 2,5-diaryl furans has been shown to significantly improve yields and safety by avoiding the isolation of unstable endoperoxide intermediates. chemrxiv.org

Future Outlook for this compound: The synthesis of this compound could greatly benefit from the application of continuous flow technology. A multi-step synthesis, potentially involving the formation of a furan precursor followed by the introduction of the trimethoxymethyl group, could be telescoped into a single, continuous process. This would not only make the synthesis more efficient and scalable but also potentially safer, which is a key consideration for industrial production. rsc.org

Exploration in Materials Science and Polymer Chemistry

Furan-based polymers are gaining attention as sustainable alternatives to their petroleum-based counterparts, with applications in packaging, coatings, and composites. researchgate.netresearchgate.net The rigid furan ring can impart desirable thermal and mechanical properties to polymers. acs.org

Precursor for Functionalized Polymers and Resins

Many furan derivatives serve as monomers for polymerization. FDCA is a well-known building block for polyesters like polyethylene (B3416737) furanoate (PEF), which is considered a bio-based alternative to PET. rsc.org Similarly, BHMF is used to create polyesters and polyurethanes. nih.gov Furan-based epoxy resins, derived from precursors like 2-furfural and HMF, are also being developed as substitutes for bisphenol A (BPA)-based resins. acs.org

Future Outlook for this compound: The trimethoxymethyl group on this compound is essentially a protected carboxylic acid or can act as a reactive site for various transformations. Upon hydrolysis, it could yield a furan carboxylic acid derivative suitable for polycondensation reactions to form polyesters or polyamides. Alternatively, the orthoester functionality could potentially be used directly in novel polymerization reactions. The presence of the furan ring and the reactive side chain makes this compound a promising candidate as a monomer or a modifying agent in the synthesis of new functional polymers and resins.

Integration into Advanced Soft Materials and Bio-Inspired Materials

The unique chemical properties of the furan ring, including its ability to participate in reversible Diels-Alder reactions, make it an attractive component for advanced materials. This functionality can be used to create self-healing polymers and other responsive or "smart" materials. researchgate.net Bio-inspired materials, which mimic the structures and functions of biological systems, are another exciting area where furan-based building blocks could be employed. researchgate.netnih.gov The development of advanced biobased and bioinspired materials often combines knowledge from chemistry, biology, and materials science to create materials with novel properties for applications in medicine and engineering. lodz.pl

Future Outlook for this compound: The integration of this compound into advanced materials is a compelling area for future research. The furan moiety could be used to introduce reversible cross-linking, leading to the development of recyclable thermosets or self-healing soft materials. In the context of bio-inspired materials, the compound could be functionalized to mimic natural molecules, potentially leading to new biocompatible polymers or materials with unique optical or mechanical properties. nih.goveuropean-mrs.com

Bio-Inspired Transformations and Derivatization Strategies

Nature provides a vast library of chemical transformations that can inspire new synthetic strategies. nih.gov The derivatization of platform molecules is key to expanding their utility and creating a wide range of value-added chemicals.

The furan ring is a versatile scaffold that can undergo a variety of chemical transformations. mdpi.com For example, the oxidative dearomatization of furans can lead to the formation of highly functionalized, non-aromatic structures. acs.org Biocatalytic transformations, such as the fully biocatalytic rearrangement of furans to spirolactones, highlight the potential for creating complex, stereochemically defined molecules from simple furan precursors. acs.org Derivatization strategies can modify the chemical and structural characteristics of a molecule to improve its properties for specific applications.

Future Outlook for this compound: The this compound molecule offers several sites for derivatization. The furan ring itself can undergo electrophilic substitution, cycloaddition, and ring-opening reactions, while the trimethoxymethyl group can be hydrolyzed or transformed into other functional groups. Bio-inspired transformations could be developed to selectively modify the molecule, potentially leading to new chiral building blocks or compounds with interesting biological activities. Future research could focus on developing a "toolbox" of derivatization reactions for this compound, which would significantly expand its potential applications in fine chemicals, pharmaceuticals, and materials science.

Catalytic Applications in Organic Transformations (Beyond its Own Synthesis)

The reactivity of the furan ring, combined with the orthoester functionality, positions this compound as a potentially versatile substrate in various catalytic organic reactions. Future research could unlock its utility in constructing complex molecular architectures.

One promising area is its application in cycloaddition reactions . Furan and its derivatives are well-known dienes in [4+2] Diels-Alder reactions, and they can also participate in other cycloadditions like [2+2] and [3+2] processes. numberanalytics.comnih.govrsc.org The electron-donating nature of the orthoester group at the C2 position could influence the reactivity and selectivity of these transformations. For instance, in Diels-Alder reactions with various dienophiles, the substitution pattern on the furan ring can direct the stereochemical outcome of the resulting oxabicycloheptene adducts. nih.govbiorizon.eu Research focusing on Lewis acid or transition metal-catalyzed cycloadditions of this compound could reveal novel pathways to highly functionalized heterocyclic systems. organic-chemistry.org

Furthermore, the compound could serve as a precursor to reactive intermediates. Under specific catalytic conditions, particularly with Lewis acids, the orthoester moiety could be activated to generate an oxocarbenium ion. This intermediate could then be trapped by various nucleophiles, leading to the formation of new C-C or C-heteroatom bonds at the C2 position. This strategy is analogous to the use of other orthoesters in organic synthesis and could be a valuable tool for functionalizing the furan core.

Another avenue of exploration is its role in transition metal-catalyzed cross-coupling reactions . While direct C-H activation of the furan ring is a challenging but increasingly feasible field, the trimethoxymethyl group could potentially be transformed into a more conventional coupling handle, such as a halide or triflate. researchgate.net Alternatively, direct C-H functionalization at the C5 position, which is often electronically favored in 2-substituted furans, could be explored using catalysts like palladium, rhodium, or ruthenium. numberanalytics.comresearchgate.net The development of such protocols would enable the straightforward incorporation of the this compound motif into larger, more complex molecules.

The following table outlines potential catalytic transformations involving this compound that warrant future investigation.

| Reaction Type | Potential Catalyst | Reactant Partner (Example) | Potential Product Class | Rationale / Research Goal |

| Diels-Alder [4+2] Cycloaddition | Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃) | Maleimides, Acrylates | Substituted Oxabicycloheptenes | Explore regioselectivity and stereoselectivity; access complex scaffolds. biorizon.eu |

| [3+2] Dipolar Cycloaddition | Metal catalysts (e.g., Cu, Rh) | Nitrile Oxides, Azides | Fused Heterocyclic Systems | Synthesize novel isoxazole- or triazole-fused furans. rsc.orgresearchgate.net |

| C-H Arylation | Pd, Ru, or Rh complexes | Aryl Halides / Boronic Acids | 5-Aryl-2-(trimethoxymethyl)furans | Develop efficient methods for direct functionalization of the furan core. researchgate.net |

| Nucleophilic Addition | Brønsted or Lewis Acids | Silyl (B83357) Enol Ethers, Organometallics | 2,2-Disubstituted Dihydrofurans | Activate the orthoester for C-C bond formation. |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions with greater speed and efficiency than traditional methods. beilstein-journals.orgchemrxiv.org Applying these technologies to this compound could significantly accelerate the discovery of its new catalytic applications.

Reaction Prediction: Machine learning models, particularly deep neural networks, can be trained on large datasets of chemical reactions to predict the products of a given set of reactants and conditions. vapourtec.com For this compound, an ML model could be developed to predict the outcomes of its participation in various catalytic cycles. For example, in cycloaddition reactions, an AI could predict the most likely regio- and stereoisomer to form based on the catalyst, solvent, and dienophile used. acs.org This predictive power would allow researchers to screen thousands of potential reactions in silico, prioritizing the most promising candidates for experimental validation and saving significant time and resources. vapourtec.com

Optimization of Reaction Conditions: Beyond predicting outcomes, ML algorithms are adept at navigating the complex, high-dimensional space of reaction parameters to find optimal conditions. beilstein-journals.org For a new catalytic transformation involving this compound, an ML-driven platform could systematically vary parameters like temperature, pressure, catalyst loading, and solvent to maximize the yield and selectivity of the desired product. vapourtec.com This approach is often more efficient than conventional one-variable-at-a-time (OVAT) or even Design of Experiments (DoE) methodologies, as it can capture complex, non-linear interactions between variables. beilstein-journals.orgvapourtec.com

Challenges and Future Directions: A major challenge in applying ML to a specific compound like this compound is the need for large, high-quality datasets. acs.org Currently, reaction data for this specific molecule is sparse. Future research would need to involve high-throughput experimentation (HTE) to generate the necessary data to train robust ML models. An automated synthesis robot could perform hundreds of reactions with this compound under varying conditions, with the outcomes analyzed in real-time to feed back into the ML algorithm. researchgate.net This closed-loop, autonomous system would continuously refine its understanding and guide the search for novel reactivity. beilstein-journals.org

The table below conceptualizes how AI/ML could be integrated into the study of this compound.

| AI/ML Application | Model/Algorithm Example | Input Data | Predicted/Optimized Output | Potential Impact |

| Yield Prediction | Random Forest, Neural Network | Reactants, catalyst, solvent, temperature, molecular descriptors of this compound. rjptonline.org | Predicted reaction yield (%). | Prioritize high-yielding reaction conditions for synthesis, reducing experimental effort. vapourtec.com |

| Regioselectivity in C-H Functionalization | Support Vector Machine (SVM), Deep Learning | Substrates, catalyst/ligand combination, solvent. | Probability of reaction at C3, C4, or C5 position. | Guide catalyst design for selective functionalization of the furan ring. eurekalert.org |

| Discovery of Novel Reactions | Generative Models, Reinforcement Learning | Known reaction types for furans and orthoesters. | Hypothetical but plausible new reaction pathways. | Propose unprecedented transformations for experimental investigation. researchgate.net |

| Automated Condition Optimization | Bayesian Optimization, Genetic Algorithms | Initial experimental data (yield, selectivity). | Next set of optimal experimental conditions to perform. | Rapidly find the best conditions for a new catalytic reaction with minimal experiments. beilstein-journals.org |

By leveraging the predictive and optimization capabilities of AI and ML, the exploration of this compound's chemistry can move beyond traditional methods, paving the way for the discovery of new, efficient, and selective catalytic transformations. vapourtec.comeurekalert.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.